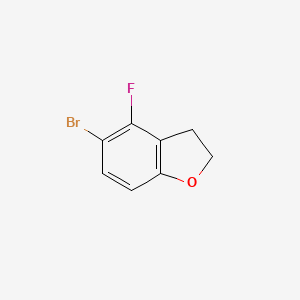
5-Bromo-4-fluoro-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H6BrFO. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-Bromo-4-fluoro-2,3-dihydrobenzofuran typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-fluoro-2,3-dihydrobenzofuran, followed by cyclization to form the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
5-Bromo-4-fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-fluoro-2,3-dihydrobenzofuran has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Bromo-4-fluoro-2,3-dihydrobenzofuran can be compared with other similar compounds such as:
- 5-Bromo-2,3-dihydrobenzofuran
- 4-Fluoro-2,3-dihydrobenzofuran
- 6-Fluoro-2,3-dihydrobenzofuran
- 5-Chloro-2,3-dihydrobenzofuran
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can impart distinct reactivity and biological activity .
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6BrFO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4H2 |
InChI Key |
HEWRWTFEHQYCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















